molecular formula C14H13N3O2S B2886420 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-65-8

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2886420
CAS RN: 946205-65-8
M. Wt: 287.34
InChI Key: IGDFNMDTEWXMAQ-CCEZHUSRSA-N
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Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazol derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol core, which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Catalysis in Organic Synthesis

  • Bimetallic Composite Catalysts : Utilized in the synthesis of arylated furans and thiophenes in aqueous media, showing high activity as catalysts in Suzuki reactions. This approach facilitates the development of methods for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Anticancer Research

  • Novel Schiff’s Bases Synthesis : Demonstrated potential in the synthesis of compounds with a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. These compounds exhibit promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Antiviral Activity

  • Thiazole C-Nucleosides Synthesis : Used in the synthesis of thiazole nucleosides which showed significant antiviral activity and acted as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Antibacterial Applications

  • Synthesis of Antibacterial Agents : Compounds derived from this chemical showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Corrosion Inhibition

  • Development of Corrosion Inhibitors : Applied in the synthesis of thiazoles used as effective corrosion inhibitors for copper in acidic media. These studies contribute to the development of new materials for industrial applications (Farahati et al., 2019).

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8-5-4-6-11-12(8)17(3)14(20-11)15-13(18)10-7-9(2)16-19-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDFNMDTEWXMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=NO3)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

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